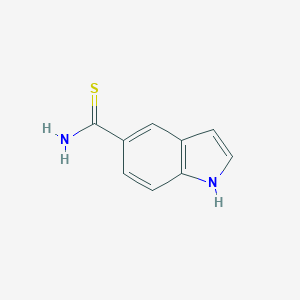

1H-Indole-5-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWDVBRNTWWNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592029 | |

| Record name | 1H-Indole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114948-09-3 | |

| Record name | 1H-Indole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole 5 Carbothioamide and Its Derivatives

Established Synthetic Pathways for the Indole (B1671886) Core Structure

The construction of the indole ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to this essential motif. These methods can be adapted to produce indoles with substitution patterns amenable to the synthesis of 1H-Indole-5-carbothioamide.

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgyoutube.com The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and boron trifluoride, being commonly employed. wikipedia.orgrsc.org

Table 1: Common Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid wikipedia.org |

Advanced modifications of the Fischer indole synthesis have been developed to improve yields, expand substrate scope, and allow for milder reaction conditions. One significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction to form the N-arylhydrazone precursor from an aryl bromide and a hydrazone. wikipedia.orgnih.gov This method provides a new disconnection for accessing the necessary intermediates. nih.gov

The Leimgruber–Batcho indole synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene. wikipedia.org This intermediate is then reductively cyclized to afford the indole. wikipedia.org This method is particularly valuable in industrial applications due to its efficiency and the commercial availability of starting materials. wikipedia.org A variety of reducing agents can be used for the cyclization step, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride. wikipedia.org

The Fukuyama indole synthesis is a versatile method for preparing 2,3-disubstituted indoles through a tin-mediated radical cyclization of either an ortho-isocyanostyrene or a 2-alkenylthioanilide. wikipedia.orgchem-station.com The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of tributyltin hydride. wikipedia.org This one-pot reaction offers good yields, ranging from 50% to 98%, depending on the substituents. wikipedia.org Recent advancements have explored iron-catalyzed variations of this synthesis. nih.gov

The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline (B41778) and a ketone bearing a thioether substituent. wikipedia.org The process involves the sequential treatment of the aniline with tert-butyl hypochlorite to form a chloramine, followed by the addition of the keto-thioether and a base. wikipedia.orgsynarchive.com A key step in the mechanism is a wikipedia.orgsynarchive.com-sigmatropic rearrangement. wikipedia.orgresearchgate.net The resulting 3-thioalkylindole can be desulfurized using Raney nickel to yield the 3-H-indole. wikipedia.orgchempedia.info

Table 2: Comparison of Indole Synthetic Methods

| Synthesis Method | Key Starting Materials | Key Transformation |

|---|---|---|

| Leimgruber–Batcho | o-Nitrotoluene wikipedia.org | Reductive cyclization of an enamine wikipedia.org |

| Fukuyama | o-Isocyanostyrene or 2-Alkenylthioanilide wikipedia.org | Radical cyclization wikipedia.org |

Palladium-catalyzed reactions are instrumental in modern indole synthesis. Beyond the Buchwald modification of the Fischer synthesis, palladium catalysis is employed in various C-H activation and cyclization strategies. nih.govresearchgate.net For instance, palladium/norbornene cooperative catalysis has been established as an effective tool for the vicinal difunctionalization of aryl halides, enabling C-H activation at the ortho-position, which can be applied to indole synthesis. nih.gov Furthermore, palladium on carbon (Pd/C) is a common catalyst for the transfer hydrogenation of N-H indoles to produce indolines, using hydrogen sources like trifluoroethanol and tetrahydroxydiboron. rsc.org

Introduction and Functionalization of the Carbothioamide Group

The carbothioamide group is a key functional moiety in various biologically active compounds. acs.orgnih.gov Its introduction and subsequent functionalization are critical steps in the synthesis of this compound and its derivatives. Thiosemicarbazides are important precursors for the synthesis of molecules containing the carbothioamide group. nih.gov The synthesis of carbothioamide derivatives can be achieved through the reaction of a hydrazide with a substituted aryl isothiocyanate. mdpi.com Another common method involves the reaction of chalcone analogs with thiosemicarbazide (B42300) in glacial acetic acid under reflux conditions. acs.org

The carbothioamide group itself can be further functionalized. For instance, the sulfur atom can be alkylated, or the nitrogen atoms can participate in cyclization reactions to form various heterocyclic systems. arkat-usa.org

Regioselective Functionalization and Substitution Strategies at the Indole C-5 Position

Achieving regioselective functionalization of the indole ring, particularly on the benzenoid portion, is a significant synthetic challenge due to the higher reactivity of the pyrrole (B145914) ring. nih.gov However, several strategies have been developed to introduce substituents specifically at the C-5 position.

Direct C-H functionalization at the C-5 position is a desirable but often difficult transformation. acs.org Recent advances have demonstrated regioselective C-5 alkylation of indoles bearing a carbonyl functionality at the C-3 position using copper-carbene species. nih.gov Another approach involves a highly regioselective C-5 direct iodination of indoles, which provides a versatile handle for further functionalization through cross-coupling reactions. rsc.org

Electrophilic aromatic substitution is a fundamental reaction of indoles. The high electron density of the indole ring makes it highly reactive towards electrophiles. youtube.comresearchgate.net The primary site of electrophilic attack is the C-3 position of the pyrrole ring. researchgate.netquimicaorganica.org However, if the C-3 position is blocked, electrophilic substitution can occur at other positions, including those on the benzene (B151609) ring.

To achieve substitution at the C-5 position, it is often necessary to employ directing groups or to utilize specific reaction conditions that favor substitution on the benzenoid ring. For instance, Friedel-Crafts acylation of 4-substituted indoles can lead to intramolecular cyclization involving the C-5 position. semanticscholar.org

Nucleophilic Substitution Reactions in Indole Derivatives

The indole nucleus is generally electron-rich, making it more susceptible to electrophilic substitution rather than nucleophilic attack. However, nucleophilic substitution reactions on the indole ring have been achieved, particularly when the indole nitrogen is substituted with an activating group, such as a hydroxy or methoxy (B1213986) group. This activation alters the electron distribution of the indole ring, facilitating nucleophilic attack, typically at the C2 position. nii.ac.jpchemrxiv.org

A notable example involves the use of 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile substrate for such reactions. clockss.orgnii.ac.jpcrossref.org The presence of the N-methoxy group and the electron-withdrawing nitro group at the C6 position enhances the electrophilicity of the indole ring, enabling regioselective nucleophilic substitution at the C2 position with high efficiency. clockss.orgnii.ac.jp Various nitrogen-centered nucleophiles, including piperidine (B6355638), pyrrole, indole, and imidazole, have been successfully introduced using this substrate, achieving excellent yields. nii.ac.jp

This strategy of N-activation is crucial for synthesizing 2,3,6-trisubstituted indoles, which are common motifs in natural products. clockss.orgnii.ac.jp The underlying mechanism for this enhanced reactivity in 1-hydroxyindoles is explained by a working hypothesis known as "bishomoallylic conjugation," where the deviation of the N-O bond from the indole molecular plane makes the nitrogen atom more sp3-like, thus enabling the substitution reaction. nii.ac.jp

| Nucleophile (NuH) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|

| Piperidine | 2.5 | 7a | 92 |

| Pyrrole | 3.5 | 7b | 98 |

| Indole | 2.0 | 7c | 96 |

| Imidazole | 1.5 | 7d | 97 |

| Benzimidazole | 3.5 | 7e | 87 |

Derivatization Techniques for Structural Diversity and Lead Optimization

Structural diversity in indole-based compounds can be readily achieved by modifying the carbothioamide functional group, particularly at the amide nitrogen. A common and effective method for this is the synthesis of thiosemicarbazones. This involves the condensation reaction between an indole-3-carbaldehyde precursor and a variety of N-substituted thiosemicarbazides. rsc.org

This approach allows for the introduction of a wide array of substituents on the terminal nitrogen of the carbothioamide moiety. For instance, N-tosyl-indole-3-carbaldehyde has been reacted with numerous thiosemicarbazide derivatives bearing different aromatic and non-aromatic residues to produce a library of N-substituted thiosemicarbazones. nih.gov Substituents such as 3,5-dimethylphenyl, 3-nitrophenyl, and 4-nitrophenyl groups have been incorporated, leading to compounds with diverse electronic and steric properties. nih.gov This derivatization is a key strategy in lead optimization, as modifications at this position can significantly influence the biological activity of the resulting molecules. rsc.orgnih.gov

Achieving structural diversity and optimizing biological activity often involves the introduction of various substituents at different positions on the indole ring.

N-1 Position: The indole nitrogen (N-1) is a common site for derivatization. Alkylation or arylation at this position can be achieved under basic conditions. For example, indole-3-carbaldehyde can be reacted with benzyl bromide in the presence of anhydrous potassium carbonate to yield N-benzyl-1H-indole-3-carbaldehyde. rsc.org Similarly, a tosyl group can be introduced at the N-1 position by reacting indole-3-carbaldehyde with p-tosyl-chloride in the presence of triethylamine. nih.gov These N-1 substitutions not only block the N-H group, which can be important for modulating hydrogen bonding interactions, but also serve as a handle for introducing further chemical diversity.

C-5 Position: The C-5 position of the indole ring is another critical site for modification. Studies on indole-2-carboxamides have shown that the nature of the substituent at the 5-position significantly impacts biological potency. acs.org Small, aliphatic, electron-donating groups (EDG) such as methyl, cyclopropyl, and methoxy groups are often favored over electron-withdrawing groups (EWG) like halogens or the trifluoromethyl group. acs.org For instance, replacing a chloro group (an EWG) with a methoxy group (a stronger EDG) can lead to significant changes in activity. acs.org

| Compound | Substituent at C-5 | Group Type | Relative Potency |

|---|---|---|---|

| 1, 2 | Methyl | EDG | Moderate to Good |

| 3, 4 | Cyclopropyl | EDG | Moderate to Good |

| 5 | Ethyl | EDG | Moderate to Good |

| 6, 7 | Methoxy | EDG | Moderate to Good |

| 8, 9 | Halogen (Cl, F) | EWG | Inactive |

| 10 | Trifluoromethyl | EWG | Inactive |

Other Positions: Other positions on the indole ring can also be functionalized. For example, a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid has been synthesized, where modifications were made to a benzyl group attached to a piperidine ring, which in turn is linked to the C-5 position of the indole. ptfarm.plresearchgate.net

Synthesis Efficiency and Yield Optimization

The formation of thiosemicarbazone derivatives via Schiff base condensation is another high-yield process. The reaction of N-tosyl indole-3-carbaldehyde with various thiosemicarbazides has been reported to produce the final products in high yields, ranging from 70% to 100%. nih.gov Similarly, the synthesis of N-benzyl-1H-indole-3-carbaldehyde from indole-3-carbaldehyde was achieved with a 91% yield. rsc.org

Optimization of reaction conditions is key to maximizing these yields. For instance, in the synthesis of certain indole-2-carboxylates, optimizing the cyclization conditions was necessary to obtain the desired products in good yield, sometimes leading to regioisomers that required careful separation and characterization. acs.org

| Reaction Type | Reactants | Product | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 1-Methoxy-6-nitroindole | 1-Methoxy-6-nitroindole-3-carbaldehyde | 94 | nii.ac.jp |

| Nucleophilic Substitution | 1-Methoxy-6-nitroindole-3-carbaldehyde + Pyrrole | 2-(1H-pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 | nii.ac.jp |

| N-Benzylation | Indole-3-carbaldehyde + Benzyl bromide | 1-Benzyl-1H-indole-3-carbaldehyde | 91 | rsc.org |

| Thiosemicarbazone Formation | N-tosyl indole-3-carbaldehyde + Thiosemicarbazides | N-tosyl-indole hybrid thiosemicarbazones | 70-100 | nih.gov |

| Amide Coupling | 1H-Indole-5-carboxylic acid + 4-amino-1-benzylpiperidine | (1-benzylpiperidin-4-yl)-(1H-indol-5-yl)methanone | 83 | ptfarm.pl |

Biological Activity Spectrum and Molecular Mechanisms of Action

Anticancer and Antiproliferative Activities of 1H-Indole-5-carbothioamide Derivatives

Derivatives of this compound have shown considerable promise as anticancer and antiproliferative agents. Their mechanisms of action are multifaceted, targeting various hallmarks of cancer, including angiogenesis, cell division, programmed cell death, and oncogenic signaling pathways.

Anti-angiogenic Mechanisms (e.g., VEGF Gene Expression Modulation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process. pensoft.net Several studies have highlighted the anti-angiogenic potential of indole (B1671886) carbothioamide derivatives, often linked to their ability to modulate VEGF signaling.

A notable example is the 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) derivative. In a study involving a colon cancer cell line (HCT116), treatment with 2-NPHC resulted in a significant decrease in VEGF gene expression. nih.gov This suggests that the compound can interfere with the production of this crucial pro-angiogenic factor. The anti-angiogenic effect of this class of compounds has been demonstrated in a dose-dependent manner, inhibiting the sprouting of micro-vessels in ex vivo models. nih.gov

Another related compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also exhibited significant anti-angiogenic activity, which researchers suggest may be related to the inhibition of VEGF. waocp.orgwaocp.org Furthermore, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated potent anti-angiogenic and anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs), the primary cells involved in angiogenesis. nih.govnih.gov The collective evidence indicates that indole carbothioamide derivatives can effectively disrupt the angiogenic process, at least in part, by downregulating VEGF expression.

Table 1: Anti-angiogenic Activity of this compound Derivatives

| Compound | Model/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) | HCT116 Colon Cancer Cells | Decrease in VEGF gene expression | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Angiogenesis Assay | Inhibition of blood vessel sprouting (IC50: 56.9 µg/mL) | waocp.orgwaocp.org |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Rat Aorta Angiogenesis Assay | Inhibition of blood vessel sprouting (IC50: 15.4 µg/mL) | nih.govnih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC Cells | Anti-proliferative effect (IC50: 5.6 µg/mL) | nih.govnih.gov |

Tubulin Polymerization Inhibition Pathways

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. semanticscholar.org Agents that interfere with tubulin polymerization can arrest cell division and induce apoptosis. The indole scaffold is a core structure in many identified tubulin inhibitors. researchgate.nettdl.org

Several classes of indole derivatives, including aroylindoles, arylthioindoles, and diarylindoles, have demonstrated significant inhibition of tubulin polymerization. researchgate.net These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules. nih.gov For instance, certain 6- and 7-heterocyclyl-1H-indole derivatives have shown potent inhibition of tubulin polymerization with IC50 values in the sub-micromolar range. semanticscholar.org While direct evidence for this compound specifically is limited in the reviewed literature, the established activity of the broader indole class suggests this as a probable mechanism of action for its derivatives as well. The disruption of the mitotic spindle by indole derivatives, such as those containing carbothioamide, has been cited as a reason for their anticancer activities. nih.gov

Apoptosis Induction and Cell Cycle Arrest

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are cornerstone strategies in cancer therapy. Various indole derivatives have been shown to effectively trigger these processes in cancer cells.

For example, the novel indole ethyl isothiocyanate analog, 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), has been shown to be highly cytotoxic to neuroblastoma cell lines. acs.org Treatment with NB7M leads to chromatin condensation, DNA fragmentation, and the cleavage of procaspase-3 and PARP-1, all hallmarks of apoptosis. Furthermore, this compound was found to cause S-phase arrest in some neuroblastoma cells and G1-phase arrest in others. acs.org

While not an exact match, the study of carbothioamide/carboxamide-based pyrazoline analogs also provides insight. Certain compounds in this class exhibited excellent anticancer activity against lung (A549) and cervical (HeLa) cancer cells and were shown to induce apoptosis. nih.gov These findings suggest that the carbothioamide moiety, when incorporated into a suitable heterocyclic scaffold like indole, can contribute to the induction of apoptotic pathways and cell cycle disruption in cancerous cells.

Modulatory Effects on Specific Oncogenic Signaling Pathways (e.g., EGFRT790M/BRAFV600E)

Targeting specific mutated proteins that drive cancer growth is a leading strategy in modern oncology. The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are frequently mutated in various cancers, leading to uncontrolled cell proliferation.

Research into new 5-chloro-indole-2-carboxylate derivatives has identified potent inhibitors of the mutant EGFRT790M and BRAFV600E pathways. nih.govnih.gov The T790M mutation in EGFR confers resistance to many first- and second-generation EGFR inhibitors. Compounds such as the m-piperidinyl derivative 3e from this series demonstrated excellent inhibitory activity against EGFRT790M with an IC50 value of 8.6 nM, which is comparable to the approved drug osimertinib. nih.gov This derivative also showed potent activity against the BRAFV600E mutant. nih.govnih.gov These findings underscore the potential of the indole scaffold as a template for designing targeted inhibitors against key oncogenic drivers.

Table 2: Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 3e (m-piperidinyl derivative) | EGFRT790M | 8.6 ± 2 | nih.gov |

| 3b | EGFRT790M | 9.2 ± 2 | nih.gov |

| Osimertinib (Reference) | EGFRT790M | 8 ± 2 | nih.gov |

| 3a (unsubstituted derivative) | BRAFV600E | 43 | nih.gov |

| Vemurafenib (Reference) | BRAFV600E | ~31 | nih.gov |

Methuosis Induction in Cancer Cells

Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.gov Inducing methuosis represents an alternative strategy to eliminate cancer cells, particularly those resistant to apoptosis.

Several indole derivatives have been identified as potent inducers of methuosis. A chalcone-like molecule, 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP), and its 5-brominated analogue were among the first reported to trigger this unique cell death pathway in glioblastoma cells. nih.govtandfonline.com More recently, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized, with one compound, 12A, being a particularly effective and selective methuosis inducer in various cancer cells while showing low toxicity to normal cells. nih.gov The vacuoles induced by 12A were found to originate from macropinosomes and their formation involved the activation of the MAPK/JNK signaling pathway. nih.gov These studies highlight the versatility of the indole scaffold in designing molecules that can trigger alternative cell death programs in cancer.

Antimicrobial Efficacy

In addition to their anticancer properties, indole derivatives, including those with a carbothioamide functional group, have demonstrated significant antimicrobial activity. The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and indole-based compounds are promising candidates.

A study on new indole derivatives substituted with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed a broad spectrum of antimicrobial activity. These compounds were tested against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 to 50 µg/mL.

Particularly, the indole-triazole derivatives showed excellent antifungal activity against C. krusei and moderate activity against C. albicans. The most effective compounds exhibited MIC values as low as 3.125 µg/mL. This suggests that the combination of the indole core with other heterocyclic systems like triazoles and the carbothioamide linker can lead to potent antimicrobial agents.

Table 3: Antimicrobial Activity of Indole-Triazole-Carbothioamide Derivatives

| Microorganism | Range of MIC values (µg/mL) | Most Effective Compounds (MIC = 3.125 µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 3.125-50 | - | |

| MRSA | 3.125-50 | - | |

| Escherichia coli | 3.125-50 | - | |

| Bacillus subtilis | 3.125-50 | - | |

| Candida albicans | 3.125-50 | 1b, 2b-d, 3b-d | |

| Candida krusei | 3.125-50 | 1b, 2b-d, 3b-d |

Anti-inflammatory and Analgesic Properties

The indole scaffold is also present in compounds with anti-inflammatory and analgesic properties. Indole derivatives have been explored for their potential to alleviate pain and inflammation. For instance, certain novel carboxamides bearing a benzothiazole (B30560) and benzenesulphonamide moiety, which can be considered structurally related to indole derivatives in their amide functionality, have demonstrated good anti-inflammatory and analgesic activities in vivo. Additionally, indole-2-carboxamides have been investigated as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which plays a central role in pain and inflammation.

Antiviral Potency (e.g., SARS-CoV-2, HIV, Influenza)

The antiviral potential of indole derivatives has been investigated against a variety of viruses. In the context of the COVID-19 pandemic, indole-based compounds have been explored as potential therapeutics. Indole chloropyridinyl ester derivatives have been identified as potent inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. Some of these inhibitors have demonstrated potent antiviral activity against SARS-CoV-2 in cell-based assays. Furthermore, new 1-aryl-1H-indole derivatives have been designed and evaluated as inhibitors of the SARS-CoV-2 Nsp13 helicase, another crucial viral enzyme. Several of these derivatives were found to be active in inhibiting SARS-CoV-2 replication without exerting cytotoxicity.

Indole derivatives have also been reported to inhibit the human immunodeficiency virus (HIV). Their mechanism of action can involve binding to the HIV-1 envelope glycoprotein (B1211001) gp120, which prevents the interaction between gp120 and the CD4 receptor, thereby inhibiting viral entry into host cells. N-arylsulfonyl-3-acetylindole derivatives have also been evaluated as HIV-1 inhibitors.

| Compound Class | Virus | Target/Mechanism | Reported Activity | Reference |

|---|---|---|---|---|

| Indole chloropyridinyl esters | SARS-CoV-2 | 3CL protease inhibition | Potent antiviral activity in cell-based assays. | |

| 1-Aryl-1H-indole derivatives | SARS-CoV-2 | Nsp13 helicase inhibition | EC50 values in the low micromolar range. | |

| Indole derivatives | HIV-1 | gp120 binding | Inhibition of HIV-1 infectivity. | |

| N-arylsulfonyl-3-acetylindoles | HIV-1 | Inhibition of HIV-1 replication | Promising anti-HIV-1 activity. |

Neuropharmacological Modulations

Indole and its derivatives are known to interact with various targets in the central nervous system (CNS), making them a rich source for the development of neuropharmacological agents. A significant area of research has been the development of indole-5-carboxamide derivatives as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). researchgate.net The inhibition of MAO-B is a key strategy in the treatment of neurodegenerative conditions such as Parkinson's disease. researchgate.net For example, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide has been identified as a subnanomolar inhibitor of human MAO-B. researchgate.net

The indole scaffold is a core component of many CNS-active drugs and compounds under clinical evaluation. This includes agents with antidepressant, anxiolytic, sedative, and hypnotic properties. The versatility of the indole nucleus allows it to interact with a variety of receptors and enzymes in the brain, leading to a broad range of neuropharmacological effects. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: Selectivity and Reversibility

The 1H-indole-5-carboxamide scaffold, a close structural analog of this compound, has been identified as the basis for a class of highly potent and selective inhibitors of human monoamine oxidase B (MAO-B). biomedfrontiers.org Research has led to the discovery of derivatives with inhibitory activity in the subnanomolar range. researchgate.net For instance, the compound N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide demonstrates an IC₅₀ value of 0.227 nM for human MAO-B, with a selectivity of over 5700-fold compared to MAO-A. biomedfrontiers.org

Kinetic studies and molecular modeling have confirmed that these indole-5-carboxamide derivatives act as competitive and reversible inhibitors of MAO-B. biomedfrontiers.orgresearchgate.netnih.gov The competitive nature of the inhibition was demonstrated in kinetic evaluations, where the presence of the inhibitor increased the apparent Kₘ of the substrate without affecting Vₘₐₓ. researchgate.net One potent derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, displayed a competitive mode of inhibition with an inhibition constant (Kᵢ) against MAO-B of 94.52 nM. nih.govresearchgate.net Docking simulations suggest that these inhibitors occupy the substrate cavity of the enzyme without covalently binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor, which confirms the reversible mechanism of action. researchgate.net This reversibility is a key characteristic, distinguishing them from irreversible inhibitors. nih.gov

| Compound | Target | IC₅₀ (nM) | Selectivity Index (vs. MAO-A) | Reference |

|---|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (NTZ-1010) | Human MAO-B | 0.227 | >5700-fold | biomedfrontiers.org |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | Human MAO-B | 780 | >120-fold | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)nicotinamide (4b) | Human MAO-B | 1650 | >60-fold | nih.gov |

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

The indole scaffold is a key structural feature in compounds identified as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.gov The first such modulators discovered were indole-2-carboxamide derivatives, including the extensively studied compound Org27569. nih.govnih.gov These molecules bind to a site on the CB1 receptor that is topologically distinct from the orthosteric site where endogenous cannabinoids bind. nih.gov Structure-activity relationship studies have confirmed that the indole-2-carboxamide framework is a suitable scaffold for developing CB1 allosteric modulators. nih.gov While various substitutions on the indole ring have been explored for their impact on CB1 activity, the available scientific literature primarily focuses on indole-2-carboxamides and 2-phenyl-1H-indoles. nih.govnih.gov There is currently no specific research detailing the activity of the this compound scaffold as an allosteric modulator of the CB1 receptor.

Agonistic Activity at Serotonin (B10506) 5-HT₇ Receptors

The 1H-indole-5-carboxamide structure is a core component of several known agonists for the serotonin 5-HT₇ receptor. rsc.org This receptor, a G protein-coupled receptor (GPCR), is activated by serotonin and stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org The prototypical agonist, 5-carboxamidotryptamine (B1209777) (5-CT), features this indole-5-carboxamide moiety and is widely used as a pharmacological tool, although it also shows affinity for other serotonin receptors. nih.govresearchgate.net

To improve selectivity, close structural analogs of 5-CT have been developed. Research into 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides has yielded potent and selective 5-HT₇ receptor agonists. rsc.org These compounds, such as AH-494, are considered valuable pharmacological tools because their low basicity grants them high selectivity over the 5-HT₁ₐ receptor, a common issue with less selective agonists. rsc.org The direct interaction of an indole-5-carboxamide ligand, specifically 3-(2-azanylethyl)-1H-indole-5-carboxamide, with the 5-HT₇ receptor has been structurally characterized, confirming the importance of this scaffold for receptor binding and activation. pdbj.org

| Compound | Activity | Significance | Reference |

|---|---|---|---|

| 5-Carboxamidotryptamine (5-CT) | 5-HT₇ Receptor Agonist | Widely used but non-selective pharmacological tool. | wikipedia.orgnih.gov |

| 3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide (AH-494) | Potent & Selective 5-HT₇ Receptor Agonist | Alternative to 5-CT with high selectivity over 5-HT₁ₐR. | rsc.org |

| 3-(1-methyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide | Potent & Selective 5-HT₇ Receptor Agonist | Alternative to 5-CT with high selectivity over 5-HT₁ₐR. | rsc.org |

Selective Inhibition of Human Neuronal Nitric Oxide Synthase (nNOS)

Derivatives of the 1H-indole scaffold have been successfully designed as selective inhibitors of human neuronal nitric oxide synthase (nNOS) over the other two isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov Achieving isoform selectivity is challenging due to the highly conserved nature of the active sites across the NOS enzymes. nih.gov However, studies on 1,6-disubstituted indole derivatives have shown that introducing bulky amino-substituents at the 1-position of the indole core can significantly enhance selectivity for nNOS. nih.gov

This design strategy has yielded compounds with high selectivity. For example, compound (S)-8 from one study was found to be 120-fold more selective for nNOS over eNOS and 360-fold more selective for nNOS over iNOS. nih.gov This selectivity is critical, as inhibition of eNOS can lead to undesirable cardiovascular effects. nih.gov

| Compound Series | Target | Key Structural Feature for Selectivity | Achieved Selectivity | Reference |

|---|---|---|---|---|

| 1,6-Disubstituted Indole Derivatives | nNOS | Bulky amino-substituent at the 1-position of the indole ring. | Up to 120-fold over eNOS and 360-fold over iNOS. | nih.gov |

Neural Stem Cell Proliferation Induction

The induction of proliferation in neural stem cells (NSCs) is a significant area of research for potential therapies in neurodegenerative diseases. nih.gov Various small molecules have been investigated for their neurogenic potential, with some compounds derived from diverse natural scaffolds demonstrating the ability to promote the formation of neurospheres from mouse hippocampal neural stem/progenitor cells. researchgate.net For instance, certain aminopropyl carbazole (B46965) and lipopeptide derivatives have been reported to possess neurotrophic activity. researchgate.netbiomolther.org However, the scientific literature does not currently contain studies specifically investigating this compound or its close analogs for their ability to induce neural stem cell proliferation.

Metabolic and Cardiovascular Interventions

Antidiabetic Effects and Hyperglycemia Management

Indole derivatives represent a promising class of compounds for the management of type 2 diabetes mellitus and the control of hyperglycemia through multiple mechanisms of action. nih.govresearchgate.net One key mechanism involves the potentiation of insulin (B600854) secretion from pancreatic β-cells. nih.gov A novel indole derivative, HI 129, was shown to enhance glucose-induced insulin secretion by increasing cellular ATP production, evidenced by a decreased ADP/ATP ratio in pancreatic islets. nih.gov This process was associated with an enhancement of mitochondrial membrane potential and respiration. nih.gov

Another important antidiabetic strategy for indole compounds is the modulation of glucagon-like peptide-1 (GLP-1) secretion. nih.govresearchgate.net Indole itself can stimulate the release of GLP-1 from enteroendocrine L-cells, which in turn helps regulate glucose homeostasis. nih.gov Furthermore, some synthesized triazole indole derivatives have been explored for their potential as alpha-glucosidase inhibitors, which would aid in managing postprandial hyperglycemia by delaying the absorption of carbohydrates. nih.gov Indole derivatives may also improve insulin sensitivity by activating the Pregnane X receptor (PXR), which can inhibit inflammatory pathways associated with insulin resistance. nih.gov

Antihypertensive Mechanisms

Direct experimental studies detailing the specific antihypertensive mechanisms of this compound are not extensively available in the current scientific literature. However, research into structurally related indole compounds provides some insight into potential mechanisms of action for this class of molecules.

For instance, a pyrrolo analogue of labetalol (B1674207), 5-[hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-1H-indole-7-carboxamide, has been shown to reduce blood pressure in spontaneously hypertensive rats. nih.gov Mechanistic studies on this related indole-carboxamide (a positional isomer of the target compound) revealed that it functions as a nonselective beta-adrenoceptor antagonist and a weaker alpha-adrenoceptor antagonist with selectivity for α1-receptors. nih.gov The antihypertensive effect of compounds like labetalol involves the blockade of these adrenergic receptors, leading to vasodilation and a decrease in cardiac output, which collectively lower blood pressure. smujo.id While this provides a potential avenue for the antihypertensive action of indole amides, the specific activity of the 5-carbothioamide variant remains to be elucidated. The primary enzyme in the renin-angiotensin system, the Angiotensin-Converting Enzyme (ACE), is a key target for many antihypertensive drugs, as its inhibition prevents the formation of the potent vasoconstrictor angiotensin II. scholarsresearchlibrary.comnih.gov However, a direct inhibitory effect of this compound on ACE has not been reported.

Hypolipidemic Activity in Experimental Models

A significant body of research has focused on the lipid-lowering capabilities of indole derivatives, often utilizing the Triton WR-1339-induced hyperlipidemia model in rats. nih.govscielo.br This model is widely accepted for screening potential hypolipidemic drugs, as the nonionic detergent Triton WR-1339 effectively blocks the clearance of triglyceride-rich lipoproteins from the circulation, leading to acute hyperlipidemia. nih.govsemanticscholar.org

Studies on novel N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides, which are structurally related to this compound, have demonstrated significant hypolipidemic effects. In Triton WR-1339-induced hyperlipidemic rats, certain derivatives were found to substantially reduce elevated plasma levels of triglycerides (TG) and total cholesterol (TC). researchgate.net Furthermore, a significant increase in high-density lipoprotein-cholesterol (HDL-C) levels was observed in the treated groups. nih.govresearchgate.net

For example, N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives significantly reduced elevated plasma triglyceride levels and increased HDL-cholesterol levels 12 hours after administration in hyperlipidemic rats. nih.gov Similarly, other N-(benzoylphenyl)-carboxamide derivatives containing a 1-methylindole (B147185) ring also lowered TC and TG levels while increasing HDL-C. scielo.br These findings suggest that the indole nucleus is a promising scaffold for developing potent lipid-lowering agents. researchgate.net

| Compound Class | Experimental Model | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on HDL-Cholesterol (HDL-C) | Reference |

|---|---|---|---|---|---|

| N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives | Triton WR-1339-induced hyperlipidemic rats | Significant Reduction | No Significant Change | Significant Increase | nih.gov |

| N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides | Triton WR-1339-induced hyperlipidemic rats | Significant Reduction | Significant Reduction | Significant Increase | researchgate.net |

| N-(benzoylphenyl)-carboxamides with 1-methylindole ring | Triton WR-1339-induced hyperlipidemic rats | Significant Reduction | Significant Reduction | Significant Increase | scielo.br |

Antioxidant Activities and Free Radical Scavenging

Indole derivatives, including those with a carbothioamide functional group, have been investigated for their antioxidant properties. The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netmdpi.com This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow that can be quantified spectrophotometrically. nih.gov

Studies on various carbothioamide indole derivatives have demonstrated concentration-dependent scavenging of the DPPH radical. researchgate.net The heterocyclic nitrogen atom within the indole ring is believed to act as a redox center, contributing to the antioxidant efficacy. nih.gov The scavenging activity is often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH free radicals. smujo.idresearchgate.net Research on a series of novel indole-based caffeic acid amide derivatives showed that several compounds possessed excellent DPPH radical scavenging activities, with some being more active than the standard antioxidant Trolox. mdpi.com This highlights the potential of the indole scaffold in designing potent free radical scavengers.

| Compound/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| Carbothioamide indole derivative (2-NPHC) | DPPH Assay | Showed concentration-dependent free radical scavenging activity. | researchgate.net |

| Indole-based caffeic acid amide derivative (Compound 3j) | DPPH Assay | IC50 value of 50.98 ± 1.05 µM (compared to Trolox IC50 = 33.84 ± 1.01 µM). | mdpi.com |

| Indole-based caffeic acid amide derivative (Compound 3m) | DPPH Assay | IC50 value of 67.64 ± 1.02 µM. | mdpi.com |

| Indole-based caffeic acid amide derivative (Compound 3h) | DPPH Assay | IC50 value of 86.77 ± 1.03 µM. | mdpi.com |

Other Noteworthy Biological Activities

Antihelmintic Effects

Upon review of the available scientific literature, no studies were identified that specifically investigated or reported on the antihelmintic effects of this compound.

Antiplatelet Activity

Direct experimental data on the antiplatelet activity of this compound is not present in the reviewed literature. However, research into other classes of indole derivatives has shown potential in this area. For example, a series of 1-(substituted benzyl)-3-(phenylimino)indolin-2-one compounds were synthesized and found to inhibit platelet aggregation induced by arachidonic acid and ADP. mui.ac.ir Another study reported that 5-Hydroxyindolin-2-one, a different indole derivative, inhibited platelet aggregation induced by various agonists. mdpi.com These findings suggest that the indole scaffold can be a basis for developing antiplatelet agents, although the specific activity of the 5-carbothioamide derivative is unknown.

Antiemetic Properties

There is currently no research data available in the scientific literature regarding the antiemetic properties of this compound. Studies on antiemetic effects have focused on other classes of compounds, such as the flavonoid Quercetin, which has been investigated for its potential to reduce emesis by interacting with dopamine (B1211576) and serotonin receptors. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional and Electronic Effects of Substituents on Indole (B1671886) Ring (N-1, C-2, C-3, C-5, C-6, C-7)

The indole nucleus is a versatile scaffold whose electronic properties and reactivity can be modulated by introducing substituents at various positions. nih.gov The positions N-1, C-2, C-3, C-5, C-6, and C-7 are common sites for modification.

Substitution at the N-1 position of the indole ring has been shown to be a critical determinant of activity. In a series of N-tosyl-indole hybrid thiosemicarbazones, the presence of the N-tosyl group significantly enhanced tyrosinase inhibition potential compared to analogues with an unsubstituted N-1 position. nih.gov This suggests that a bulky, electron-withdrawing group at N-1 is favorable for this specific activity. It has also been noted that indole analogues with N-phenyl or N-benzyl substitutions show significant differences in their activity. nih.gov

Modifications at the C-3 position are also crucial. Studies on 1H-indole-2-carboxamides revealed that introducing short alkyl groups at the C-3 position enhanced modulatory potency at the CB1 receptor. nih.gov

The C-5 position is another key site for modification. For 1H-indole-2-carboxamides, the introduction of a chloro or fluoro group at the C-5 position was found to enhance potency. nih.gov Similarly, for indole derivatives acting as NorA efflux pump inhibitors, a nitro group at the C-5 position was identified as essential for synergistic activity. hyphadiscovery.com In contrast, for other series, transferring a (4-(pyridin-3-yl)pyrimidin-2-yl)amino residue to the 5-position of the indole ring led to a significant increase in vacuolization-inducing effect in cancer cells. tandfonline.com

The following table summarizes the observed effects of substitutions at various positions on the indole ring from different studies.

| Position | Substituent Type | Observed Effect on Activity | Reference |

| N-1 | Tosyl group | Enhanced tyrosinase inhibition | nih.gov |

| N-1 | Phenyl, Benzyl | Significant differences in activity | nih.gov |

| C-3 | Short alkyl groups | Enhanced CB1 receptor modulation | nih.gov |

| C-5 | Chloro, Fluoro | Enhanced CB1 receptor modulation | nih.gov |

| C-5 | Nitro group | Essential for synergistic NorA inhibition | hyphadiscovery.com |

| C-5 | (4-(pyridin-3-yl)pyrimidin-2-yl)amino | Increased vacuolization-inducing effect | tandfonline.com |

Role of Electron-Donating and Electron-Withdrawing Groups on Activity

The electronic nature of the substituents on the indole ring plays a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density of the indole core, which can influence receptor binding and other molecular interactions. nih.gov

In the context of tyrosinase inhibitors derived from indole–thiourea, compounds featuring EWGs on the phenyl ring demonstrated superior inhibitory activity compared to those with EDGs. nih.gov For instance, derivatives with bromo or fluoro substituents outperformed those with methoxy (B1213986) or hydroxyl groups. nih.gov Specifically, a trifluoromethyl group (a strong EWG) at the 4-position of a phenyl ring attached to the core structure contributed to enhanced activity against U-87 MG cancer cells. dergipark.org.tr

Conversely, in some series, halogen substitutions, which are EWGs, have been shown to be beneficial for activity. nih.govnih.gov The presence of a chloro or fluoro group at the C-5 position of 1H-indole-2-carboxamides enhanced their potency as CB1 receptor allosteric modulators. nih.gov The introduction of a chloro substituent on a phenyl group attached to a side chain also proved beneficial for antimicrobial activity in a series of indole-triazole derivatives. nih.gov

Steric and Conformational Influences on Biological Activity

Beyond electronic effects, the size, shape, and conformation of substituents can significantly impact biological activity. Steric hindrance can prevent a molecule from adopting the optimal conformation for binding to its target.

In the development of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, it was found that the global shape and size of certain substituents were crucial for maintaining the desired biological effect. tandfonline.com Similarly, SAR studies on 1H-indole-2-carboxamides showed that short alkyl groups at the C-3 position were favorable, suggesting that larger, bulkier groups might be detrimental to activity. nih.gov

The stereochemistry of substituents can also be a critical factor. However, in a study on 3-substituted pyrazinoindolones, the stereochemistry at the C-3 position did not have a significant impact on cytotoxicity, indicating that for some scaffolds, this may not be a driving factor for activity. turkjps.org

Chemical Modifications and Bioisosteric Replacements of the Carbothioamide Moiety

The carbothioamide group is a key functional moiety that is often a starting point for further chemical elaboration. It can serve as a versatile precursor for the synthesis of various five-membered heterocycles through cyclization reactions. A common strategy involves the reaction of an indole hydrazinecarbothioamide with reagents to form rings such as 1,3,4-thiadiazoles or 1,2,4-triazoles. tandfonline.comnih.gov

This bioisosteric replacement of the flexible carbothioamide chain with a more rigid heterocyclic ring system can have profound effects on biological activity. For example, in a series of indole derivatives synthesized for antimicrobial screening, the parent hydrazinecarbothioamides were converted into corresponding 2-aminothiadiazoles and 3-thiotriazoles. tandfonline.com The resulting indole-triazole and indole-thiadiazole derivatives demonstrated significant antibacterial and antifungal activities, with some compounds showing efficacy comparable or superior to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.govtandfonline.com Specifically, indole-triazole derivatives were often the most active, followed by the indole-thiadiazole group. nih.gov

This highlights a key principle of bioisosterism: replacing a functional group with another that has similar physical or chemical properties to enhance potency or optimize pharmacokinetic properties. hyphadiscovery.com The thioamide itself is considered a bioisostere of the more common amide group, possessing a longer C=S bond and different hydrogen bonding properties. hyphadiscovery.com The successful conversion of the carbothioamide into triazole and thiadiazole rings demonstrates that these heterocycles can be effective bioisosteres for the original moiety, leading to potent antimicrobial agents. nih.gov

The table below illustrates the transformation of the carbothioamide moiety and the resulting biological activities.

| Parent Moiety | Resulting Bioisostere | Target/Activity | Outcome | Reference |

| Hydrazinecarbothioamide | 2-Amino-1,3,4-thiadiazole | Antimicrobial (MRSA, C. krusei) | Significant activity, comparable to standards | tandfonline.com |

| Hydrazinecarbothioamide | 4-Aryl-4H-1,2,4-triazole-3-thiol | Antimicrobial (MRSA, C. krusei) | Excellent activity, often exceeding thiadiazoles | nih.govtandfonline.com |

| Acyl anilide | Indole | Androgen Receptor Binding | Indole found to be a suitable bioisostere | scielo.br |

| Indole Ring | Naphthalene (B1677914) | Antioxidant | Naphthalene used as a bioisosteric replacement for the indole core | scielo.brmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR enables the prediction of activity for new, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.net

For indole derivatives and related heterocyclic structures, QSAR studies have been successfully applied. In an analysis of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, 2D-QSAR models were developed using methods like partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR). researchgate.net These models, validated internally and externally, helped identify key molecular descriptors (e.g., adjacency and distance matrix descriptors) that influence inhibitory activity. Based on the QSAR model, new compounds with potentially higher potency were designed. researchgate.net

Similarly, QSAR models have been developed for thiosemicarbazone analogues, which are structurally related to carbothioamides. These studies revealed that molecular descriptors such as volume, surface area, and ovality were important for predicting anti-tyrosinase activity. acs.org The insights gained from the QSAR model, often combined with molecular docking results, provide a rational basis for designing novel inhibitors with improved activity. acs.org The process typically involves calculating chemical descriptors for a set of compounds, using statistical methods to build a predictive model, and then validating that model to ensure its reliability. researchgate.net

Rational Design Principles for Optimizing Potency, Selectivity, and Efficacy

Rational design is a strategic approach in drug discovery that uses the understanding of a biological target and SAR to design molecules with improved properties. The goal is to optimize a "hit" or "lead" compound to achieve enhanced potency, better selectivity for the intended target over off-targets, and favorable pharmacokinetic profiles.

For indole-based compounds, rational design involves several key principles:

Scaffold Hopping and Bioisosteric Replacement : As discussed, replacing the carbothioamide moiety with heterocyclic rings like triazoles or thiadiazoles is a rational strategy to constrain the molecule's conformation and explore new interactions with the target, often leading to improved activity. nih.govnih.gov Similarly, the indole ring itself can be replaced by bioisosteric scaffolds like naphthalene to modulate properties. scielo.br

Structure-Based Design : When the 3D structure of the biological target is known, molecular docking can be used to predict how a designed compound will bind. This allows for the rational introduction or modification of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes. nih.gov

SAR-Guided Optimization : Findings from SAR studies provide a roadmap for optimization. For example, knowing that a small electron-withdrawing group at the C-5 position enhances potency allows designers to focus on synthesizing analogues with substituents like chloro or fluoro at that specific position. nih.gov The iterative process of designing, synthesizing, and testing compounds based on accumulating SAR data is central to lead optimization. tandfonline.com

Improving Pharmacokinetic Properties : Rational design also aims to improve a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. This can involve modifying parts of the molecule prone to metabolic breakdown or introducing groups that enhance solubility or membrane permeability. nih.gov

Through these principles, series of indole–thiourea derivatives have been rationally designed and optimized, leading to the identification of potent tyrosinase inhibitors with favorable drug-likeness properties. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a computational method used to calculate the partial atomic charges on the atoms within a molecule, offering insights into its electronic distribution, reactivity, and intermolecular interactions. uni-muenchen.delibretexts.org This analysis partitions the total electron population among the constituent atoms, which is crucial for understanding molecular polarity, electrostatic potential, and bonding characteristics. libretexts.orgeurjchem.com

Table 1: Illustrative Mulliken Atomic Charges for a Related Carbothioamide Structure This table presents data from a synthesized carbothioamide derivative to illustrate the typical charge distribution on key functional groups, as direct data for 1H-Indole-5-carbothioamide is not published.

| Atom/Group | Typical Atomic Charge (a.u.) | Implication |

| Thioamide Sulfur (S) | Negative | Potential H-bond acceptor, nucleophilic character |

| Thioamide Nitrogen (N) | Negative | Potential H-bond acceptor |

| Indole (B1671886) Nitrogen (N-H) | Negative (N), Positive (H) | N as H-bond acceptor, N-H as H-bond donor |

| Thioamide Carbon (C=S) | Positive | Electrophilic center |

| Aromatic Carbons | Variable (Slightly negative/positive) | Contribute to overall molecular framework |

| Aromatic Hydrogens | Positive | Potential weak intermolecular interactions |

Data adapted from studies on related carbothioamide derivatives. eurjchem.com

Pharmacophore Development and Virtual Screening Strategies

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in many biologically active compounds and approved drugs. researchgate.netnih.gov This makes the indole ring system an excellent starting point for pharmacophore modeling and virtual screening. A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com

For this compound, the key pharmacophoric features include:

Hydrogen Bond Donor: The N-H group of the indole ring.

Hydrogen Bond Acceptor: The sulfur atom of the carbothioamide group and the indole nitrogen.

Aromatic/Hydrophobic Region: The fused bicyclic indole ring system.

These features can be used to create a 3D query to screen large compound libraries (virtual screening) for molecules with similar interaction potential. mdpi.com This approach has been successfully used to identify novel indole derivatives as inhibitors for various targets, such as enzymes and receptors. nih.govacs.org For instance, ligand-based virtual screening using a known active indole derivative as a template has led to the discovery of new, potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.govacs.org Structure-based pharmacophore models, which are derived from the active site of a target protein, can also be employed to identify indole-containing compounds that fit within the binding pocket and form key interactions. dovepress.com

Computational Prediction of ADME Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development. In silico ADME prediction tools are widely used to evaluate the drug-likeness of compounds early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net These predictions are often based on a compound's physicochemical properties.

For this compound, while direct experimental ADME data is scarce, its properties can be predicted using computational models. A common starting point is to evaluate compliance with Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. The properties for the closely related 1H-Indole-5-carboxamide are available and provide a useful reference. nih.gov

Table 2: Predicted Physicochemical and ADME Properties This table includes computed properties for the related compound 1H-Indole-5-carboxamide and inferred properties for this compound.

| Property | 1H-Indole-5-carboxamide Value nih.gov | Predicted Impact on this compound | Lipinski's Rule of Five Guideline |

| Molecular Weight | 160.17 g/mol | Slightly higher (approx. 176.24 g/mol ) | ≤ 500 g/mol |

| LogP (Lipophilicity) | 0.9 | Higher (increased lipophilicity) | ≤ 5 |

| Hydrogen Bond Donors | 2 | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | 2 | ≤ 10 |

| Oral Bioavailability | N/A | Likely to have good oral bioavailability based on physicochemical properties. phcogj.com | High |

Properties for 1H-Indole-5-carboxamide are from PubChem. nih.gov The replacement of the oxygen atom in the carboxamide with a sulfur atom to form a carbothioamide is expected to increase the molecular weight and lipophilicity (LogP) slightly, while the number of hydrogen bond donors and acceptors remains the same.

Advanced Analytical Research Methodologies

X-ray Diffraction Studies for Crystal and Molecular Structure Elucidation

Table 1: Representative Crystallographic Data for an Indole (B1671886) Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z | 4 |

Note: This data is for 5-methoxy-1H-indole-2-carboxylic acid and serves as an illustrative example of the type of information obtained from XRD studies. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org This method maps various properties onto the surface, such as the normalized contact distance (dnorm), to identify key interactions like hydrogen bonds and van der Waals forces. researchgate.netnih.gov

For carbothioamide derivatives, Hirshfeld surface analysis has been instrumental in understanding the nature and contribution of different intermolecular contacts. researchgate.net The analysis often reveals the prevalence of H···H, H···S/S···H, and H···C/C···H interactions, which are crucial for the stability of the crystal packing. researchgate.net The dnorm surface, with its characteristic red, white, and blue regions, provides a clear visual representation of contacts that are shorter, equal to, or longer than the van der Waals radii, respectively, highlighting the most significant interactions. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of intermolecular contact. researchgate.net

Table 2: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Carbothioamide Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 31.6 |

| C···H | 18.2 |

| S···H | 12.2 |

Note: This data is for a pyrazole (B372694) carbothioamide derivative and demonstrates the quantitative insights gained from Hirshfeld analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. measurlabs.com This high level of accuracy is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown substances. measurlabs.com

HRMS instruments, such as those utilizing Orbitrap or time-of-flight (ToF) analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. thermofisher.comgcms.cz This precision enables the differentiation between molecules with very similar nominal masses. For the characterization of indole derivatives, HRMS is routinely used to confirm the molecular formula of the target compounds. rsc.org The technique can be performed in both positive and negative ionization modes to detect a wide range of analytes. measurlabs.com

Chromatographic Techniques in Analytical Research (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of compounds in a mixture. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful tools in the analysis of indole derivatives. bldpharm.combldpharm.com

HPLC, often coupled with a photodiode array (PDA) detector, allows for the separation of a compound from impurities and provides information about its purity. nih.govacs.org The retention time of the compound is a characteristic property under specific chromatographic conditions.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. unipd.it This hyphenated technique provides not only the retention time but also the mass-to-charge ratio (m/z) of the analyte, offering a high degree of specificity and sensitivity. unipd.it LC-MS is widely used in the analysis of complex biological matrices and for the characterization of synthetic compounds. nih.govacs.org Various columns, such as C18 and C8, and mobile phases can be employed to optimize the separation of indole derivatives. nih.govacs.org

Advanced Spectroscopic Characterization (Beyond routine identification)

Beyond routine 1H and 13C NMR for structural confirmation, advanced spectroscopic techniques provide deeper insights into the molecular structure and electronic properties of 1H-Indole-5-carbothioamide.

Infrared (IR) spectroscopy, for instance, can reveal detailed information about the vibrational modes of the molecule. In studies of related indole derivatives, IR spectroscopy has been used to identify characteristic absorption bands for N-H and C=O stretching vibrations, and to study the effects of hydrogen bonding on these vibrations. mdpi.comrsisinternational.org For example, the formation of intermolecular hydrogen bonds can lead to a shift in the N-H stretching frequency to lower wavenumbers. mdpi.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between protons and directly attached carbons, aiding in the complete assignment of the NMR spectra of complex indole derivatives. cumhuriyet.edu.tr These advanced methods are crucial for the unambiguous characterization of novel compounds.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-methoxy-1H-indole-2-carboxylic acid |

| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| 3-(4-methoxyphenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| N-benzyl-1H-indole-3-carboxamide |

Preclinical Development and Translational Research

In Vitro Efficacy and Selectivity Profiling

The in vitro evaluation of 1H-indole-5-carbothioamide and its derivatives has been a critical step in determining their therapeutic potential across various diseases. This includes dose-response studies to establish potency, cytotoxicity assessments to gauge safety, and investigations into species and isozyme selectivity to understand their specific molecular interactions.

Dose-Response Studies (IC50, EC50 determination)

Dose-response studies are fundamental to characterizing the potency of a compound. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters derived from these studies. aatbio.comnih.gov For indole-based compounds, these values have been determined across a range of biological targets.

For instance, in the context of cancer, derivatives of 1H-indole-2-carboxamide have shown significant antiproliferative activity. nih.gov Compounds 12, 14, and 4 demonstrated potent activity against the K-562 leukemia cell line with IC50 values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. nih.gov Compound 10 was particularly effective against HCT-116 colon cancer cells, with an IC50 of 1.01 µM. nih.gov

In the realm of enzyme inhibition, indole-carboxamides have been identified as highly potent inhibitors of monoamine oxidase B (MAO-B). nih.gov Specifically, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53, PSB-1410) exhibited a remarkable IC50 of 0.227 nM for human MAO-B. nih.gov Another derivative, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (30, PSB-1434), showed an IC50 of 1.59 nM. nih.gov

Furthermore, indole (B1671886) derivatives have been investigated as inhibitors of other enzymes. For example, 2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide (4a) was identified as a potent inhibitor of EGFR tyrosine kinase, while another derivative (6c) was effective against VEGFR-2. nih.gov The IC50 values for these compounds against various cancer cell lines, including HepG2, HCT-116, and A549, have been determined. nih.gov

The following table summarizes the IC50 values of selected indole derivatives against various cell lines and enzymes.

| Compound | Target/Cell Line | IC50 (µM) |

| Compound 12 | K-562 (Leukemia) | 0.33 |

| Compound 14 | K-562 (Leukemia) | 0.61 |

| Compound 4 | K-562 (Leukemia) | 0.61 |

| Compound 10 | HCT-116 (Colon Cancer) | 1.01 |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53, PSB-1410) | Human MAO-B | 0.000227 |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (30, PSB-1434) | Human MAO-B | 0.00159 |

Cytotoxicity Assessment in Cancer vs. Normal Cell Lines

A crucial aspect of preclinical development is to assess the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. Several studies have evaluated the cytotoxicity of indole-based compounds in this regard.

A series of N-substituted 1H-indole-2-carboxamides were tested for their antiproliferative activity against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines, with normal human dermal fibroblasts serving as a non-cancerous control. nih.gov Notably, compound 10, which was potent against HCT-116 cells, also displayed a high selectivity index of 99.4, indicating a favorable therapeutic window. nih.gov

Similarly, in the development of methuosis inducers, several 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were identified as potent vacuolization-inducing agents with excellent antitumor activity and low toxicity to normal cells in vitro. tandfonline.com

The table below presents a comparative view of cytotoxicity for selected indole derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity Profile |

| Compound 10 | HCT-116 | 1.01 | Human Dermal Fibroblasts | High Selectivity Index (99.4) nih.gov |

| 12A | MDA-MB-231 | Potent | Normal Cells | Low toxicity tandfonline.com |

Species Specificity and Isozyme Selectivity in Enzyme Inhibition

Understanding the species specificity and isozyme selectivity of a compound is vital for translating preclinical findings to human studies and for minimizing off-target effects. Research on indole-carboxamides as MAO-B inhibitors has highlighted their selectivity.

N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53, PSB-1410) demonstrated over 5700-fold selectivity for MAO-B over MAO-A. nih.gov Similarly, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (30, PSB-1434) showed a selectivity of over 6000-fold for MAO-B versus MAO-A. nih.gov This high selectivity is a desirable characteristic for therapeutic agents targeting MAO-B.

In another study, functionalized oxoindolin hydrazine (B178648) carbothioamide derivatives were evaluated for their inhibitory activity against human and mouse nucleoside triphosphate diphosphohydrolases (NTPDases). frontiersin.org The study aimed to compare species differences by testing the compounds against various isoforms (NTPDase1, -2, -3, and -8) from both humans and mice, revealing varying degrees of species and isozyme selectivity. frontiersin.org

The table below showcases the isozyme selectivity of specific indole-based compounds.

| Compound | Target Isozyme | IC50 (nM) | Selectivity vs. MAO-A |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53, PSB-1410) | Human MAO-B | 0.227 | >5700-fold nih.gov |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a, PSB-1491) | Human MAO-B | 0.386 | >25000-fold nih.gov |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (30, PSB-1434) | Human MAO-B | 1.59 | >6000-fold nih.gov |

In Vivo Pharmacological Evaluation in Disease Models

Following promising in vitro results, the evaluation of this compound and its analogs progresses to in vivo disease models. These studies are essential to confirm the therapeutic potential and to observe the compound's effects in a complex biological system.

Proof-of-Concept Studies in Relevant Animal Models (e.g., Hyperlipidemic, Trypanosoma cruzi, Neurobehavioral)

Proof-of-concept studies in animal models provide the first indication of a compound's efficacy in a living organism. Indole derivatives have been investigated in various such models.

Hyperlipidemic Models: A series of novel N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides were investigated for their antihyperlipidemic activity in Triton WR-1339-induced hyperlipidemic rats. nih.govscielo.br Certain compounds, when administered at a dose of 15 mg/kg, significantly reduced elevated plasma triglyceride levels. nih.gov

Trypanosoma cruzi Models: The optimization of a series of substituted indoles was undertaken following their identification in a phenotypic screen against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govdundee.ac.uk The most promising compound advanced to proof-of-concept efficacy studies in both acute and chronic mouse models of Chagas disease, where it demonstrated antiparasitic activity. nih.gov Chagas disease affects millions globally and is transmitted by triatomine bugs. dundee.ac.uknih.gov The parasite has a complex life cycle with amastigote, epimastigote, and trypomastigote forms. usask.ca

Neurobehavioral Models: While specific neurobehavioral studies on this compound are not detailed, the potent and selective inhibition of MAO-B by indole-carboxamide derivatives suggests their potential in neurodegenerative diseases like Parkinson's. nih.govibs.re.kr

Assessment of Therapeutic Outcomes (e.g., Reversal of Disease Phenotypes)

The ultimate goal of in vivo studies is to assess whether a compound can lead to a tangible therapeutic benefit, such as the reversal of disease phenotypes.

In the hyperlipidemic rat model, treatment with specific N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides not only lowered triglyceride levels but also significantly increased high-density lipoprotein-cholesterol (HDL-C) levels after 12 hours compared to the hyperlipidemic control group. nih.gov This indicates a potential reversal of the dyslipidemic state induced by Triton WR-1339.

For Chagas disease, while the lead indole compound showed in vivo antiparasitic activity, the optimization work was halted due to unfavorable drug metabolism and pharmacokinetic properties. nih.gov However, the study provided a valuable proof-of-concept for the potential of this chemical scaffold against T. cruzi. nih.gov

Preclinical Safety and Toxicity Evaluation

The preclinical assessment of a new chemical entity's safety and toxicity is a critical phase in drug development, designed to identify potential liabilities before human trials. selvita.com This evaluation involves a suite of studies to understand the compound's intrinsic toxicity, potential for off-target effects, and interactions with other drugs. selvita.com For indole-based compounds, a key area of investigation is their interaction with metabolic enzymes.

A significant factor in drug-drug interactions is the inhibition of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a majority of drugs. criver.com Understanding a compound's inhibitory activity against key CYP isoforms is essential for predicting these interactions. reactionbiology.com In vitro studies using human liver microsomes are standard for assessing a drug candidate's potential to inhibit specific CYP enzymes. criver.com

Studies on various indole-containing compounds have revealed interactions with several CYP isoforms. For instance, the metabolism of the 5-HT3 antagonist dolasetron (B1670872), which contains an indole moiety, is mediated by CYP450. Its active metabolite, reduced dolasetron, undergoes hydroxylation primarily by CYP2D6 and N-oxidation by CYP3A4. nih.gov Further investigation showed that reduced dolasetron acts as a competitive inhibitor of CYP2D6. nih.gov Similarly, the metabolism of other indole-based 5-HT3 antagonists, tropisetron (B1223216) and ondansetron, is also dependent on CYP2D6. nih.gov